

# Cagrilintide in Clinical Trials: A Comprehensive Overview of Dosage and Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Cagrilintide**, a long-acting amylin analogue, is emerging as a significant candidate in the landscape of metabolic disease therapeutics, particularly for weight management. Administered subcutaneously on a once-weekly basis, its clinical development has explored various dosages, both as a monotherapy and in combination with the GLP-1 receptor agonist semaglutide. This document provides a detailed overview of the dosage and administration protocols for **cagrilintide** as investigated in key clinical trials, alongside the methodologies of these studies and the underlying signaling pathways.

## I. Quantitative Data Summary: Dosage and Administration

The administration of **cagrilintide** in clinical trials has been characterized by a dose-escalation strategy to enhance tolerability, with doses ranging from 0.16 mg to 4.5 mg. The following tables summarize the dosing regimens from notable clinical trials.

### **Table 1: Cagrilintide Monotherapy Dosage Regimens**



| Trial Phase                | Clinical Trial  | Dosages<br>Investigated                         | Administratio<br>n Frequency | Titration<br>Schedule                         | Trial<br>Duration |
|----------------------------|-----------------|-------------------------------------------------|------------------------------|-----------------------------------------------|-------------------|
| Phase 2                    | NCT0385604<br>7 | 0.3 mg, 0.6<br>mg, 1.2 mg,<br>2.4 mg, 4.5<br>mg | Once-weekly                  | Up to 6-week<br>dose-<br>escalation<br>period | 26 weeks          |
| Phase 3<br>(REDEFINE<br>1) | NCT0556779<br>6 | 2.4 mg                                          | Once-weekly                  | Dose<br>escalation<br>over 16<br>weeks        | 68 weeks          |

Table 2: Cagrilintide and Semaglutide Combination Therapy (CagriSema) Dosage Regimens



| Trial<br>Phase              | Clinical<br>Trial<br>Identifier | Cagrilintid<br>e Dosage                                       | Semagluti<br>de<br>Dosage | Administra<br>tion<br>Frequency | Titration<br>Schedule                                                                   | Trial<br>Duration |
|-----------------------------|---------------------------------|---------------------------------------------------------------|---------------------------|---------------------------------|-----------------------------------------------------------------------------------------|-------------------|
| Phase 1b                    | NCT03600<br>480                 | 0.16 mg,<br>0.30 mg,<br>0.60 mg,<br>1.2 mg, 2.4<br>mg, 4.5 mg | 2.4 mg                    | Once-<br>weekly                 | Co-<br>escalation<br>in 4-week<br>intervals<br>over 16<br>weeks                         | 20 weeks          |
| Phase 2                     | NCT04982<br>575                 | 2.4 mg                                                        | 2.4 mg                    | Once-<br>weekly                 | Escalated to 2.4 mg                                                                     | 32 weeks          |
| Phase 3<br>(REDEFIN<br>E 1) | NCT05567<br>796                 | 2.4 mg                                                        | 2.4 mg                    | Once-<br>weekly                 | Escalation<br>every 4<br>weeks to<br>reach<br>maintenan<br>ce dose at<br>16<br>weeks[1] | 68 weeks          |
| Phase 3<br>(REDEFIN<br>E 2) | NCT05394<br>519                 | 2.4 mg                                                        | 2.4 mg                    | Once-<br>weekly                 | 16-week<br>dose<br>escalation<br>phase                                                  | 68 weeks          |

### **II. Experimental Protocols and Methodologies**

The clinical investigation of **cagrilintide** has been conducted through a series of rigorous, well-designed studies. Below are the methodologies for key trials.

### A. Phase 2 Dose-Finding Trial (NCT03856047)[2][3]

 Objective: To assess the dose-response relationship of once-weekly cagrilintide for weight management in individuals with overweight or obesity.



- Study Design: A multicenter, randomized, double-blind, placebo-controlled, and activecontrolled trial.
- Participant Population: Adults without diabetes with a body-mass index (BMI) of ≥30 kg/m<sup>2</sup>
   or ≥27 kg/m<sup>2</sup> with hypertension or dyslipidemia.[2]
- Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of **cagrilintide** (0.3, 0.6, 1.2, 2.4, or 4.5 mg), liraglutide 3.0 mg (active control), or placebo.[3]
- Methodology: The trial consisted of a 26-week treatment period, which included a dose-escalation phase of up to 6 weeks, followed by a 6-week follow-up period without treatment.
   [3] The primary endpoint was the percentage change in body weight from baseline to week 26.
- Data Analysis: Efficacy was assessed using both a trial product estimand (assuming treatment adherence) and a treatment policy estimand (regardless of adherence). Safety and tolerability were also evaluated.

## B. Phase 1b Combination Therapy Trial (NCT03600480) [1][4]

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of co-administering multiple ascending doses of **cagrilintide** with semaglutide 2.4 mg.[4]
- Study Design: A randomized, placebo-controlled, multiple-ascending dose trial.[1]
- Participant Population: Healthy individuals aged 18-55 years with a BMI of 27.0–39.9 kg/m<sup>2</sup>.
   [1]
- Intervention: Participants were assigned to one of six cohorts to receive once-weekly subcutaneous **cagrilintide** (0.16, 0.30, 0.60, 1.2, 2.4, or 4.5 mg) or placebo, in combination with once-weekly subcutaneous semaglutide 2.4 mg.[1]
- Methodology: The doses of cagrilintide and semaglutide were co-escalated at 4-week intervals over a 16-week period. This was followed by a 4-week treatment period at the



target dose and a 5-week follow-up.[4] The primary endpoint was the number of treatmentemergent adverse events.

### C. Phase 3 REDEFINE 1 Trial (NCT05567796)[5][6][7]

- Objective: To investigate the efficacy and safety of a fixed-dose combination of cagrilintide and semaglutide (CagriSema) for weight management.
- Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial.
   [5]
- Participant Population: Adults with a BMI of ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related comorbidity, without type 2 diabetes.[6]
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections of CagriSema (2.4 mg cagrilintide and 2.4 mg semaglutide), cagrilintide 2.4 mg alone, semaglutide 2.4 mg alone, or placebo.[5]
- Methodology: The trial had a total duration of 68 weeks. Dosing began at 0.25 mg of each drug and was escalated every four weeks to reach the full 2.4 mg maintenance dose by week 16.[1] All participants also received counseling on diet and physical activity.[7] The primary endpoints were the percentage change in body weight and the proportion of participants achieving at least a 5% weight reduction.[6]

# III. Signaling Pathways and Experimental Workflows A. Cagrilintide Signaling Pathway

**Cagrilintide** exerts its effects by acting as a long-acting analogue of the pancreatic hormone amylin.[8] It primarily targets amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs).[9] **Cagrilintide** has been shown to be a non-selective agonist of both amylin and calcitonin receptors.[6][10] This dual agonism is believed to contribute to its potent effects on appetite regulation and weight loss. The binding of **cagrilintide** to these receptors, particularly in the brain, activates downstream signaling cascades that promote satiety and reduce food intake.[8]





Click to download full resolution via product page

Cagrilintide's dual agonism signaling pathway.

#### **B. Clinical Trial Workflow**

The clinical development of **cagrilintide** follows a standardized workflow, from participant screening to data analysis, to ensure the safety of participants and the integrity of the data collected.





Click to download full resolution via product page

A generalized workflow for cagrilintide clinical trials.

### **C.** Logic of Combination Therapy

The co-administration of **cagrilintide** and semaglutide is based on the rationale that their distinct but complementary mechanisms of action will result in synergistic effects on weight loss.





Click to download full resolution via product page

The synergistic logic of CagriSema combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of concomitant administration of multiple doses of cagrilintide with semaglutide 2·4 mg for weight management: a randomised, controlled, phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once-weekly cagrilintide for weight management in people with overweight and obesity: a multicentre, randomised, double-blind, placebo-controlled and active-controlled, dose-finding phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]



- 4. What clinical trials have been conducted for Cagrilintide? [synapse.patsnap.com]
- 5. Novo Nordisk A/S: CagriSema demonstrates superior weight loss in adults with obesity or overweight in the REDEFINE 1 trial - BioSpace [biospace.com]
- 6. REDEFINE 1 and REDEFINE 2: Greater Weight Loss With Combined Cagrilintide-Semaglutide vs. Either Drug Alone or Placebo - American College of Cardiology [acc.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. hcplive.com [hcplive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. peptidesciences.com [peptidesciences.com]
- To cite this document: BenchChem. [Cagrilintide in Clinical Trials: A Comprehensive Overview of Dosage and Administration Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603662#cagrilintide-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com